molecular formula C16H19NO4S B12137656 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide CAS No. 880787-69-9

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12137656
CAS No.: 880787-69-9
M. Wt: 321.4 g/mol
InChI Key: ARWREZMYDPUWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 880787-69-9) is an acetamide derivative featuring a 4,6-dimethylbenzofuran core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via an acetamide bridge. Its molecular formula is C₁₆H₁₉NO₄S, with a molecular weight of 321.4 g/mol . The compound exhibits moderate water solubility (48.2 µg/mL at pH 7.4), which is critical for bioavailability considerations in drug development . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool in small-molecule structural analysis .

Properties

CAS No.

880787-69-9

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H19NO4S/c1-10-5-11(2)16-12(8-21-14(16)6-10)7-15(18)17-13-3-4-22(19,20)9-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,17,18)

InChI Key

ARWREZMYDPUWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3CCS(=O)(=O)C3)C

solubility

48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The compound’s unique structure combines a dimethyl-substituted benzofuran ring and a sulfone-containing tetrahydrothiophene moiety. Below is a comparative table with key analogs:

Compound Name (CAS/Ref.) Molecular Formula Molecular Weight Key Substituents/Features Solubility (pH 7.4)
Target Compound (880787-69-9) C₁₆H₁₉NO₄S 321.4 4,6-dimethylbenzofuran, tetrahydrothiophene sulfone 48.2 µg/mL
Benzothiazole acetamide derivatives C₁₆H₁₂ClF₃N₂OS 372.8 Benzothiazole, CF₃, Cl/OMe substituents Not reported
Coumarin-based acetamides C₂₀H₁₆N₂O₅ 364.35 Coumarin, oxazepin/thiazolidin rings Not reported
Goxalapladib (412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Naphthyridine, trifluoromethyl biphenyl Not reported
Key Observations:
  • Molecular Weight : The target compound (321.4 g/mol) is significantly smaller than Goxalapladib (718.8 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness .
  • Solubility : The measured solubility of the target compound (48.2 µg/mL) reflects the balance between its hydrophobic benzofuran core and the polar sulfone group . Benzothiazole analogs (e.g., from ) likely exhibit lower solubility due to halogen/CF₃ substituents but may offer enhanced target binding.

Functional Group Impact on Bioactivity

  • Benzofuran vs. Benzothiazole/Coumarin Cores: The dimethylbenzofuran in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to benzothiazole or coumarin systems . Coumarin-based acetamides in demonstrated potent antioxidant activity, surpassing ascorbic acid.
  • Sulfone Group: The 1,1-dioxidotetrahydrothiophene moiety introduces a polar sulfone group, which can improve metabolic stability but may reduce membrane permeability compared to non-sulfonated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.